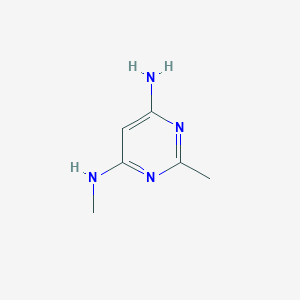

N4,2-二甲基嘧啶-4,6-二胺

描述

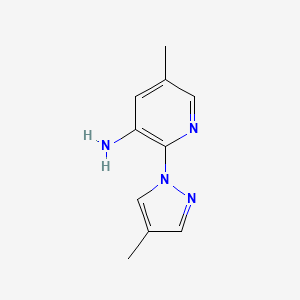

“N4,2-dimethylpyrimidine-4,6-diamine” is an organic compound with the molecular formula C6H10N4 and a molecular weight of 138.17 g/mol . It is also known as "4-N,2-dimethylpyrimidine-4,6-diamine".

Molecular Structure Analysis

The InChI code for “N4,2-dimethylpyrimidine-4,6-diamine” is 1S/C6H10N4/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3,(H2,7,8,9) . This indicates that the compound has a pyrimidine ring with two methyl groups and two amino groups attached to it.

Physical And Chemical Properties Analysis

“N4,2-dimethylpyrimidine-4,6-diamine” is a solid compound . The storage temperature is recommended to be between 2-8°C .

科学研究应用

Ligand Behavior in Metal Complexes

N4,2-二甲基嘧啶-4,6-二胺在与二价金属离子形成络合物时表现出双亲核配体行为。该配体通过氮原子键合,并且在与金属氯化物和溴化物形成的络合物中可能还表现出弱的金属-氧相互作用。根据物理研究和N-键合和O-键合配体的红外光谱差异,该配体在与碘化物、硝酸盐和高氯酸盐形成的络合物中似乎是O-键合的(Goodgame & Johns, 1981)。

在高性能聚合物中的应用

该化合物在合成高玻璃化转变温度和热稳定性的含吡啶聚酰亚胺中起着重要作用。这些材料具有优异的机械和热性能、溶解性能、以及在质子化后强烈的荧光,使其适用于需要高温抗性和材料完整性至关重要的应用(Wang et al., 2008)。

在光学应用中的聚酰亚胺合成中的作用

N4,2-二甲基嘧啶-4,6-二胺用于合成具有优异溶解性、机械性能和低吸湿性的杂环聚酰亚胺。这些聚酰亚胺用于需要具有特定光学性质的强、透明材料的应用,例如UV-可见吸收截止波长和热稳定性(Wang et al., 2015)。

光物理性质和pH传感应用

N4,2-二甲基嘧啶-4,6-二胺的衍生物,如嘧啶-邻苯二甲酰亚胺衍生物,由于其扭曲的几何结构和分子构象而表现出固态荧光和正溶剂致色性。这些性质,以及它们能够通过可逆质子化产生明显的颜色变化,使其适用于开发用于特定应用的比色pH传感器和逻辑门(Yan et al., 2017)。

安全和危害

未来方向

作用机制

Target of Action

N4,2-Dimethylpyrimidine-4,6-diamine primarily targets Cyclin-dependent kinases (CDKs) . CDKs are pivotal kinases in cell cycle transition and gene transcription . They play a crucial role in regulating the cell cycle, making them a promising target for cancer treatment .

Mode of Action

N4,2-Dimethylpyrimidine-4,6-diamine interacts with its targets, the CDKs, by inhibiting their activity . It has been identified as a potent inhibitor of CDK2 and CDK9 . The compound’s interaction with these targets results in significant changes in the cell cycle, leading to the inhibition of cell proliferation .

Biochemical Pathways

The compound affects the biochemical pathways associated with cell cycle transition and gene transcription, which are regulated by CDKs . By inhibiting CDK2 and CDK9, N4,2-Dimethylpyrimidine-4,6-diamine disrupts these pathways, leading to cell cycle arrest .

Result of Action

The molecular and cellular effects of N4,2-Dimethylpyrimidine-4,6-diamine’s action include the inhibition of cell proliferation and the induction of cell cycle arrest . Specifically, it has been shown to induce cell cycle arrest in the G2/M phase .

属性

IUPAC Name |

4-N,2-dimethylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-9-5(7)3-6(8-2)10-4/h3H,1-2H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHVYPSIXXWRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

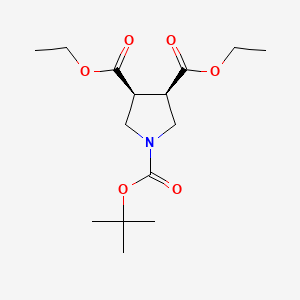

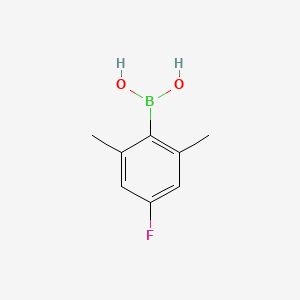

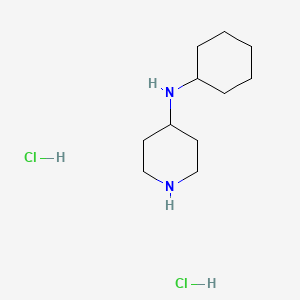

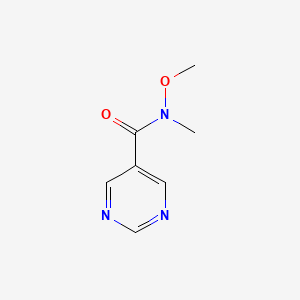

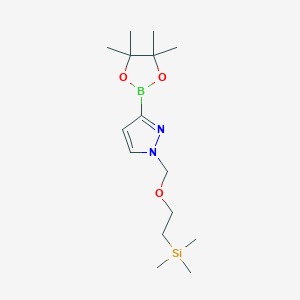

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1425908.png)

![1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B1425919.png)